L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine

Receptor Binding Pentapeptide SAR Analog Profiling

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine (CAS 920530-93-4) is a synthetic linear pentapeptide composed solely of proteinogenic L-amino acids, with a molecular formula of C₂₈H₄₈N₈O₇ and a monoisotopic mass of 608.73 g/mol. The compound belongs to the structural class of short-chain peptides with no reported post-translational modifications.

Molecular Formula C28H48N8O7
Molecular Weight 608.7 g/mol
CAS No. 920530-93-4
Cat. No. B12625948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine
CAS920530-93-4
Molecular FormulaC28H48N8O7
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C28H48N8O7/c1-14(2)7-18(29)24(38)33-21(11-23(30)37)27(41)35-20(10-17-12-31-13-32-17)26(40)34-19(8-15(3)4)25(39)36-22(28(42)43)9-16(5)6/h12-16,18-22H,7-11,29H2,1-6H3,(H2,30,37)(H,31,32)(H,33,38)(H,34,40)(H,35,41)(H,36,39)(H,42,43)/t18-,19-,20-,21-,22-/m0/s1
InChIKeyWHQWKDKORGIOST-YFNVTMOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine (CAS 920530-93-4): Baseline Identity and Procurement Context


L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine (CAS 920530-93-4) is a synthetic linear pentapeptide composed solely of proteinogenic L-amino acids, with a molecular formula of C₂₈H₄₈N₈O₇ and a monoisotopic mass of 608.73 g/mol [1]. The compound belongs to the structural class of short-chain peptides with no reported post-translational modifications. As of 2026-04-30, a systematic interrogation of the ChEMBL, PubChem BioAssay, BindingDB, and PubMed databases returned no quantitative functional data (e.g., IC₅₀, EC₅₀, Kd, Ki) for this specific sequence or its immediate structural homologues [2]. Consequently, its procurement interest currently rests on its defined sequence and high-purity availability from a limited number of specialist peptide vendors . The absence of peer-reviewed bioactivity data means any differentiation from closely related pentapeptide analogues must be approached with extreme caution and has not yet been established experimentally.

Why Generic Substitution of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine with In-Class Pentapeptides Is Currently Unsupported


In peptide science, even single-residue substitutions can radically alter target selectivity, proteolytic stability, solubility, and solution conformation [1]. For L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine, the specific placement of the polar asparagine and the ionizable histidine between three hydrophobic leucine residues defines its unique three-dimensional pharmacophore. However, because no peer-reviewed quantitative biological data has been publicly disclosed for this compound, there is currently no empirical evidence to demonstrate that this specific sequence is superior to, more selective than, or even functionally distinct from generic pentapeptides such as Leu-Leu-Asn-His-Leu or Leu-Asn-His-Leu-Ile [2]. Therefore, any claim of non-interchangeability with simpler, cheaper, or more readily available analogues is unsupported [3]. Users who consider this compound for research must treat it as a sequence-unique entity requiring ab initio characterization. The purpose of this guide is to present this evidence-free status transparently so that a substantiated procurement decision can be made by assessing risk rather than by relying on non-existent comparative data.

Quantitative Differentiation Evidence for L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine: A Null Result


Binding Affinity vs. Sequence-Nearest Analogues

A systematic search for binding data against any biological target (receptor, enzyme, transporter) returned zero records for L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine [1]. The immediate one-residue shift analogue, Leu-Asn-His-Leu-Ile, and the two-residue variant, Leu-Leu-Asn-His-Leu, also have no reported binding data [2]. Consequently, no binding selectivity profile can be constructed to differentiate the target compound from its nearest peptide neighbours on the basis of affinity, potency, or target engagement. This absence of data is absolute and must be acknowledged prior to any procurement decision.

Receptor Binding Pentapeptide SAR Analog Profiling

Functional Agonist/Antagonist Activity in Cellular Assays

No functional assay data (e.g., cAMP modulation, calcium flux, reporter gene activation, enzyme activation/inhibition) are publicly available for this pentapeptide [1]. In contrast, the structurally distinct pentapeptide BDBM50644297 (CHEMBL5570877) has a reported EC₅₀ of 2,020 nM as an agonist at human Casein lytic protease P (HsClpP) [2], demonstrating that functional data for pentapeptides can exist where studies have been conducted. The absence of analogous data for the target compound precludes any direct comparison or claim of unique functional activity. Researchers selecting this compound must plan for full de novo functional characterization rather than leveraging existing data.

Functional Assay Cell-based Activity Structure-Activity Relationship

Proteolytic Stability or Half-Life in Biological Matrices

Short linear peptides containing hydrophobic residues (Leu) and a basic residue (His) are generally susceptible to rapid degradation by serum proteases and peptidases, with typical half-lives of minutes to a few hours [1]. The sequence Leu-Asn-His-Leu-Leu contains the dipeptidase-sensitive motif His-Leu at the C-terminus, which is a known substrate for angiotensin-converting enzyme (ACE)-like enzymes [2]. However, no specific stability study has been published for this compound. Therefore, while class-level inference suggests poor inherent stability, no quantitative degradation half-life (t₁/₂) or stability enhancement data (e.g., by cyclization or D-amino acid substitution) exists to compare this compound with potential stabilized analogues. Users in drug discovery must invest in stability profiling as a first step.

Stability Proteolysis Plasma Stability

Aqueous Solubility and Formulability

The presence of a central imidazole group (His) flanked by hydrophobic leucines and a polar asparagine suggests moderate aqueous solubility driven by ionization state. The theoretical pI of the peptide is estimated at ~6.5, meaning near-neutral pH may lead to aggregation or gelation [1]. However, no experimental solubility measurements (e.g., mg/ml in PBS, water, or DMSO) have been published for this specific sequence. The nearest comparator, the tripeptide Leu-Asn-His (CHEBI:73530), has no solubility data either [2]. This information gap means users cannot pre-assess the feasibility of preparing stock solutions at concentrations required for typical screening (e.g., 10 mM DMSO stocks) without receiving the product and testing it empirically.

Solubility Formulation Physicochemical Properties

Prudent Application Scenarios for L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine Given an Absence of Prior Evidence


Exploratory SAR Library Expansion

This pentapeptide can serve as a novel monomer in a focused library around a previously validated core sequence where the parent peptide showed some activity but required systematic single- or double-position scans. Since no data exists [1], the compound’s role is purely exploratory. Procure small amounts (5–10 mg) for screening in the same assay that validated the parent sequence. Documenting potency, selectivity, and solubility differentials relative to the parent will create the first quantitative dataset for this compound class. The absence of prior data makes this a high-risk but potentially differentiating starting point.

Negative Control or Scrambled Sequence Control for a Known Bioactive Peptide

If a closely related pentapeptide (e.g., Leu-His-Asn-Leu-Leu or Leu-Asn-His-Ile-Leu) has shown activity in a target-based assay, this exact sequence could be employed as a negative control to confirm that the observed activity is sequence-specific rather than a generic property of hydrophobic/cationic peptides [1]. The complete lack of bioactivity data for the target compound [2] is actually advantageous for a negative control role, as it reduces the chance of an unexpected off-target signal. However, the assumption of inert behavior must be validated in the user's own assay system before large-scale procurement.

Analytical Reference Standard for Peptide Synthesis and Purification

Given its defined mass (608.73 g/mol) and amino acid composition, this peptide is suitable as a retention time marker or mass calibrant in HPLC-MS workflows for similar pentapeptides [1]. The three sequential leucine residues create a characteristic hydrophobic cluster that can aid in method development for reversed-phase chromatography separation of peptide impurities (e.g., deletion sequences and epimers) [2]. In this context, the compound's value is as an analytical tool rather than a bioactive probe, and procurement can be justified solely on chemical purity and batch-to-batch consistency parameters.

Quote Request

Request a Quote for L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.